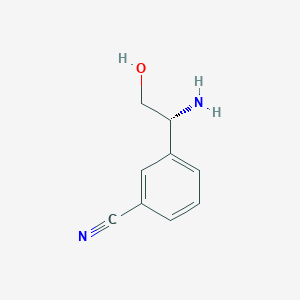

(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(1R)-1-amino-2-hydroxyethyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-5-7-2-1-3-8(4-7)9(11)6-12/h1-4,9,12H,6,11H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGAUJQHSWIQIF-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(CO)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[C@H](CO)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Modern Organic Chemistry Research

Strategic Importance of Benzonitrile (B105546) Derivatives in Advanced Synthetic Design

Benzonitrile and its derivatives are fundamental building blocks in organic synthesis, prized for their versatility and reactivity. rsc.org The nitrile (-CN) group is a powerful functional handle; its strong electron-withdrawing nature influences the electronic properties of the benzene (B151609) ring, and it can be transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, and ketones. researchgate.net This chemical plasticity makes benzonitrile derivatives invaluable intermediates in the production of pharmaceuticals, dyes, agrochemicals, and advanced materials. ontosight.airesearchgate.net

In synthetic design, the benzonitrile moiety serves several strategic roles:

Versatile Precursor: It is a key starting material for compounds like benzoic acid, benzylamine, and benzamide. rsc.orgresearchgate.net

Coordination Chemistry: Benzonitrile can form labile coordination complexes with transition metals, such as palladium, which serve as useful and soluble synthetic intermediates in catalytic cycles.

Molecular Scaffolding: The rigid aromatic ring provides a stable scaffold upon which complex functionality can be built. Researchers have utilized benzonitrile derivatives to create host-guest recognition systems and to synthesize complex heterocyclic structures. acs.orgnih.gov

Electronic and Photophysical Properties: The cyano group significantly impacts the molecule's electronic and photophysical characteristics. This has led to applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and fluorescent materials. ontosight.airsc.org

The strategic placement of a nitrile group on a benzene ring provides chemists with a reliable anchor point for molecular elaboration, making benzonitrile derivatives a cornerstone of advanced synthetic strategies. researchgate.net

Significance of Chiral Amino-Hydroxyethyl Moieties in Stereoselective Synthesis of Complex Molecules

The chiral 1-amino-2-hydroxyethyl group, a specific type of β-amino alcohol, is a privileged structural motif found in a vast number of natural products and active pharmaceutical ingredients (APIs). westlake.edu.cnacs.org The precise three-dimensional arrangement of the amino and hydroxyl groups is often crucial for biological activity, making their stereoselective synthesis a major focus of chemical research.

The importance of this moiety is highlighted by its presence in various drugs and its application in asymmetric catalysis:

Pharmacophore: The β-amino alcohol framework is a key pharmacophore that interacts with biological targets like enzymes and receptors. It is found in drugs such as the anti-HIV agent Efavirenz and adrenergic agonists like epinephrine (B1671497) and phenylephrine. acs.orgtcichemicals.com

Chiral Ligands and Catalysts: Enantiomerically pure β-amino alcohols are widely used as chiral ligands for metal catalysts and as organocatalysts in asymmetric reactions. tcichemicals.com They are instrumental in controlling the stereochemical outcome of reactions, such as the enantioselective addition of dialkylzinc compounds to aldehydes. tcichemicals.com

Synthetic Building Blocks: These compounds are versatile chiral building blocks, readily transformed into other important chiral structures like amino acids and aziridines. westlake.edu.cnresearchgate.net

The demand for enantiopure β-amino alcohols continues to grow, driving the development of new and more efficient synthetic methods to access these high-value molecules for applications in medicinal chemistry and materials science. researchgate.net

Historical Development of Synthetic Approaches to Analogous Structures in Organic Chemistry

The synthesis of chiral β-amino alcohols has evolved significantly over the decades, moving from classical resolution techniques to highly efficient catalytic asymmetric methods. Historically, access to these structures often relied on the use of the "chiral pool," employing naturally occurring enantiopure starting materials like amino acids. nih.govnih.gov

Over time, a variety of synthetic strategies have been developed, each with its own advantages and limitations. westlake.edu.cn Key historical and modern approaches include:

Ring-Opening Reactions: The nucleophilic ring-opening of chiral epoxides or aziridines with amine or oxygen nucleophiles, respectively, has been a cornerstone method for decades. westlake.edu.cnresearchgate.net

Reduction of α-Functionalized Ketones: The stereoselective hydrogenation of α-amino ketones or α-hydroxy imines provides another reliable route to these compounds. westlake.edu.cn

Aldol and Mannich-Type Reactions: These classic carbon-carbon bond-forming reactions have been adapted for the asymmetric synthesis of β-amino alcohols by using chiral auxiliaries or catalysts. westlake.edu.cn

Modern Catalytic Methods: More recent advancements have focused on atom-economical and highly enantioselective catalytic processes. These include the asymmetric transfer hydrogenation of unprotected α-ketoamines, which avoids the need for high-pressure equipment, and innovative radical C-H amination strategies that can functionalize simple alcohols directly. acs.orgnih.gov A chromium-catalyzed asymmetric cross-coupling between aldehydes and imines has also been recently developed as a powerful tool for modular synthesis. westlake.edu.cn

The following table summarizes some of the key synthetic strategies developed over time.

| Method | Description | Advantages | Common Limitations |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules (e.g., amino acids) as starting materials. nih.gov | Access to high enantiopurity. | Limited to the structural diversity of the chiral pool. |

| Ring-Opening of Epoxides/Aziridines | Nucleophilic attack on a chiral three-membered ring to install the amino and hydroxyl groups. westlake.edu.cn | Often highly stereospecific. | Requires pre-synthesized chiral epoxides or aziridines. |

| Asymmetric Hydrogenation | Reduction of α-amino ketones or related precursors using a chiral catalyst. acs.org | High enantioselectivity and yield. | May require high-pressure hydrogen gas. |

| Asymmetric Transfer Hydrogenation | Reduction using a hydrogen donor (e.g., formic acid) and a chiral catalyst. acs.org | Milder conditions, avoids pressurized H₂. | Substrate scope can be limited. |

| Radical C-H Amination | Direct functionalization of an alcohol's C-H bond using a radical relay strategy. nih.gov | High atom economy, functionalizes simple precursors. | Can be mechanistically complex to control selectivity. |

| Asymmetric Cross-Coupling | Catalytic cross-coupling of aldehydes and imines. westlake.edu.cn | Modular, uses readily available starting materials. | Requires careful control of chemo- and stereoselectivity. |

Current Research Gaps and Motivations for Investigating (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile

A survey of the current chemical literature reveals that while its constituent functional groups—the benzonitrile and the chiral β-amino alcohol—are individually well-studied and highly valued, the specific compound this compound is not extensively documented in peer-reviewed research publications. This lack of detailed investigation represents a significant research gap. Most available information comes from chemical supplier catalogs and compound databases, which provide basic physical properties but little context on its synthesis or application. uni.lu

The primary motivation for investigating this specific molecule stems from its potential as a novel bifunctional chiral building block. It uniquely combines the synthetic versatility of the benzonitrile group with the stereochemical importance and biological relevance of the (R)-configured amino alcohol moiety. This combination could enable the streamlined synthesis of complex and high-value molecules, particularly for pharmaceutical and materials science applications.

Potential research directions and motivations include:

Novel Ligand Development: The molecule could serve as a precursor to new chiral ligands for asymmetric catalysis, where the nitrile group could be used for further functionalization or to modulate electronic properties.

Medicinal Chemistry Scaffolds: It represents a novel scaffold for drug discovery. The amino and hydroxyl groups can form key hydrogen-bonding interactions with biological targets, while the benzonitrile group can be converted into other functionalities to optimize potency and pharmacokinetic properties.

Probing Structure-Activity Relationships: Synthesizing and studying this molecule and its derivatives would allow for a systematic exploration of how the meta-substituted benzonitrile ring influences the activity of the chiral β-amino alcohol pharmacophore.

The investigation into the synthesis, properties, and reactivity of this compound is therefore driven by the opportunity to create a new tool for the synthetic chemist's arsenal, potentially accelerating the discovery of new medicines and materials.

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Monoisotopic Mass | 162.07932 Da uni.lu |

| Predicted XLogP3 | -0.2 uni.lu |

| Hydrogen Bond Donor Count | 2 uni.lu |

| Hydrogen Bond Acceptor Count | 3 uni.lu |

| Rotatable Bond Count | 3 uni.lu |

| Topological Polar Surface Area | 59 Ų uni.lu |

Synthetic Methodologies for R 3 1 Amino 2 Hydroxyethyl Benzonitrile

Retrosynthetic Analysis and Key Disconnections for Stereocenter Establishment

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.com For (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile, the primary goal is to devise disconnections that allow for the stereoselective formation of the C-N and adjacent C-O bonds.

Two primary disconnection strategies are evident for the 1,2-amino alcohol motif:

C-N Bond Disconnection: This is the most common approach. The C-N bond is disconnected to reveal a chiral epoxide, 3-((R)-oxiran-2-yl)benzonitrile , and an ammonia (B1221849) equivalent. The forward reaction would be a regioselective ring-opening of the epoxide. organic-chemistry.org Alternatively, disconnection of the C-N bond and a C-H bond adjacent to the oxygen leads to an α-aminoketone precursor, 2-amino-1-(3-cyanophenyl)ethan-1-one . In the forward sense, this involves the asymmetric reduction of the ketone to establish the chiral alcohol center.

C-C Bond Disconnection: A C-C bond disconnection between the chiral center and the aromatic ring is also conceivable. This leads to a synthon representing a chiral amino-hydroxyacetaldehyde equivalent and a 3-cyanophenyl organometallic reagent. A more practical application of this logic is the asymmetric Mannich reaction, where precursors like 3-cyanobenzaldehyde (B1676564) can be coupled with a source of amino-methylation. beilstein-journals.orgnih.govwisc.edu

The most strategically sound disconnections typically involve creating the chiral center via asymmetric reduction of a prochiral ketone or the stereospecific opening of a chiral epoxide, as these routes offer reliable and well-documented methods for achieving high enantiopurity.

Asymmetric Synthetic Routes

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. nih.gov After the desired stereocenter is set, the auxiliary is cleaved and can often be recycled. Evans oxazolidinones, derived from chiral amino acids, are powerful auxiliaries for stereoselective synthesis. santiago-lab.comyoutube.comnih.gov

A plausible synthesis of this compound using an Evans-type auxiliary would proceed as follows:

Acylation: An (R)- or (S)-4-substituted-2-oxazolidinone is acylated with 3-cyanobenzoyl chloride to form an N-acyl imide.

Stereoselective Reduction: The ketone of the benzoyl group is then reduced diastereoselectively. The existing chirality of the auxiliary sterically blocks one face of the ketone, forcing the reducing agent (e.g., a bulky borohydride) to attack from the less hindered face, thereby setting the stereochemistry of the new hydroxyl group.

Auxiliary Cleavage: The chiral auxiliary is removed via hydrolysis or reduction to yield the desired enantiopure amino alcohol. santiago-lab.com

Pseudoephedrine and the related, less-regulated pseudoephenamine are other practical chiral auxiliaries that can be used in asymmetric alkylation reactions to construct chiral centers. harvard.edunih.gov

Table 1: Representative Diastereoselective Reactions Using Chiral Auxiliaries

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Evans Oxazolidinone | Aldol Reaction | Propanoyl Imide + Benzaldehyde | >99:1 | youtube.com |

| Pseudoephenamine | Alkylation | α-Methylpropionamide | >99:1 | nih.gov |

| (S)-1-Phenylethylamine | Michael Addition | α,β-Unsaturated Ester | up to 98% de | researchgate.net |

Asymmetric catalysis is a highly efficient method that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. asymmetricorganocatalysis.com For the synthesis of chiral β-amino alcohols, the asymmetric Mannich reaction is a powerful tool. beilstein-journals.orgresearchgate.net

One potential strategy involves the aminomethylation of an aldehyde. nih.govwisc.edu In this approach, a chiral amine catalyst, such as a proline derivative, would activate a precursor like 3-cyano-phenylacetaldehyde to form a nucleophilic enamine. This enamine would then react with an electrophilic formaldehyde-iminium ion, generated in situ. The stereochemistry is controlled by the chiral catalyst, which shields one face of the enamine. The resulting β-amino aldehyde can be reduced to the final product, this compound. High enantioselectivities (≥90% ee) have been achieved for analogous transformations using proline-derived catalysts. nih.govwisc.edu

Another powerful organocatalytic method is the decarboxylative Mannich reaction, which can use β-keto acids as donors to generate chiral β-amino ketones, which are direct precursors to the target molecule after reduction. beilstein-journals.org

Table 2: Examples of Organocatalytic Asymmetric Mannich Reactions

| Catalyst Type | Reaction | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cinchona-derived Thiourea | Decarboxylative Mannich | up to 93% | up to 82% ee | beilstein-journals.org |

| Chiral Pyrrolidine (Proline-derived) | Aminomethylation of Aldehydes | 72% (after recrystallization) | >98% ee | nih.govwisc.edu |

| Chiral Disulfonimide | Hosomi–Sakurai Allylation | High yields | High enantioselectivities | beilstein-journals.org |

Transition metal catalysis offers highly efficient and selective routes to chiral molecules. The most direct and industrially relevant method for synthesizing this compound is the asymmetric hydrogenation of the prochiral α-aminoketone precursor, 2-amino-1-(3-cyanophenyl)ethan-1-one hydrochloride .

This transformation is typically achieved using catalysts based on ruthenium, rhodium, or iridium, complexed with chiral phosphine (B1218219) or diamine ligands. These catalysts create a chiral environment around the metal center, forcing the hydrogen to add to the ketone from a specific face, thus producing one enantiomer of the alcohol in high excess. Recently, more sustainable and earth-abundant metals like chromium and nickel have also been developed for the asymmetric synthesis of β-amino alcohols. westlake.edu.cndiva-portal.org A chromium-catalyzed cross-coupling between aldehydes and imines has been shown to produce chiral β-amino alcohols with up to 99% ee. westlake.edu.cn

Table 3: Performance of Transition Metal Catalysts in Asymmetric Hydrogenation of Ketones

| Metal/Ligand System | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cr-catalyst | Aldehydes and Imines | Good | up to 99% | westlake.edu.cn |

| [RuCl2(p-cymene)]2 / Chiral Amino Alcohol | Aromatic Ketones | Excellent | up to 97% | diva-portal.org |

| Ni-catalyst | α-Amino-β-keto ester hydrochlorides | up to 99% | up to 99% | wisc.edu |

| Pd(II)/Sulfoxide (B87167) | Allylic C-H Amination | Good | Good diastereoselectivity | nih.gov |

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, carbohydrates, or terpenes as starting materials. nih.govresearchgate.netnih.gov For this compound, a logical starting point from the chiral pool would be an (R)-configured amino acid with a phenyl group, such as (R)-phenylglycine .

A potential synthetic sequence starting from (R)-phenylglycine could involve:

Protection of the amine group (e.g., as a Boc or Cbz derivative).

Reduction of the carboxylic acid to a primary alcohol. This can be achieved using reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF).

Functional group manipulation of the phenyl ring, if starting from an unsubstituted phenylglycine, to introduce the cyano group at the meta-position. This is a less direct approach. A more convergent strategy would start from a pre-functionalized amino acid.

Deprotection of the amine to yield the final product.

This strategy leverages the pre-existing stereocenter of the amino acid, avoiding the need for an asymmetric induction step. The primary challenge often lies in the subsequent chemical modifications required to arrive at the final target structure. diva-portal.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis has emerged as a powerful strategy for the production of chiral amino alcohols, offering high stereoselectivity under mild reaction conditions. mdpi.com These methods often circumvent the need for complex protection and deprotection steps common in traditional organic synthesis. nih.gov

Alternatively, a cascade reaction employing a transaminase could be envisioned. nih.gov This could start from a prochiral ketone, which is first converted to an intermediate that is then stereoselectively aminated. Enzymes such as transketolases and transaminases have been successfully coupled in continuous-flow microreactor systems to produce chiral amino-alcohols, achieving full conversion and overcoming inhibitory effects. nih.gov

A general representation of a chemoenzymatic approach is depicted in the table below, illustrating the potential of various enzyme classes.

| Enzyme Class | Precursor | Key Transformation | Potential Advantage |

| Amine Dehydrogenase (AmDH) | 2-hydroxy-1-(3-cyanophenyl)ethan-1-one | Asymmetric reductive amination | High enantioselectivity and conversion |

| Transaminase (TAm) | Prochiral ketone/amine donor | Stereoselective amination | Broad substrate scope |

| Decarboxylase | Substituted α-amino acid | Stereoretentive decarboxylation | Access from readily available amino acids nih.gov |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis provides an alternative, powerful approach to establishing the desired stereochemistry in this compound, typically involving the reduction of a chiral α-substituted ketone precursor.

In substrate-controlled methods, the inherent chirality of the starting material dictates the stereochemical outcome of the reaction. For the synthesis of this compound, this would likely involve the reduction of a chiral, N-protected α-amino ketone. The stereoselectivity of such reductions can often be predicted by the Felkin-Anh or Cram-chelate models. nih.gov

For instance, the reduction of an N-protected-α-amino ketone can proceed with high syn-selectivity. nih.gov The choice of protecting group and reaction conditions can influence the preferred transition state, thereby controlling the diastereomeric ratio of the resulting amino alcohol.

Reagent-controlled diastereoselection employs a chiral reagent to induce facial selectivity in the reduction of a prochiral ketone. Boron- and aluminum-based reducing agents are commonly used for this purpose. acs.org For example, the reduction of an N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester has been shown to yield anti-diastereomers with high selectivity (>95:5) under chelation control with LiAlH(O-t-Bu)3, while the use of NB-Enantride under Felkin-Anh control led to the syn-diastereomer with similar high selectivity. acs.org This highlights the power of reagent choice in directing the stereochemical outcome.

The following table summarizes the influence of different reducing agents on the diastereoselectivity of ketone reductions, based on general findings in the literature.

| Reducing Agent | Proposed Control Model | Typical Diastereomeric Ratio (syn:anti or anti:syn) |

| Zinc Borohydride | Chelation Control | High syn-selectivity |

| LiAlH(O-t-Bu)3 | Chelation Control | >95:5 anti-selectivity acs.org |

| NB-Enantride | Felkin-Anh Control | 5:95 syn-selectivity acs.org |

| Polymethylhydrosiloxane (PMHS) | Felkin-Anh/Cram-Chelate | High syn-selectivity for α-alkoxy ketones nih.gov |

Investigation of Reaction Mechanisms and Transition State Characterization

The stereochemical outcome of the synthetic pathways described above is governed by the underlying reaction mechanisms and the relative energies of the competing transition states. In chemoenzymatic reactions, the high fidelity is attributed to the precisely organized active site of the enzyme, which positions the substrate for a specific transformation. For instance, in AmDH-catalyzed reactions, the enzyme facilitates the stereospecific transfer of a hydride from the cofactor to one face of the imine intermediate formed in the active site. acs.org

In diastereoselective reductions of α-amino ketones, the Felkin-Anh and Cram-chelate models provide a framework for rationalizing the observed stereoselectivity. nih.gov The Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the side opposite the largest substituent to minimize steric hindrance. The Cram-chelate model applies when a chelating metal is present, forming a rigid five-membered ring with the carbonyl oxygen and the α-heteroatom, which then directs the nucleophilic attack from the less hindered face.

Optimization of Synthetic Reaction Conditions and Process Yields

The efficiency and economic viability of any synthetic route depend on the careful optimization of reaction conditions. For chemoenzymatic processes, this includes parameters such as pH, temperature, substrate concentration, and enzyme loading. The use of continuous-flow microreactors has been shown to enhance volumetric activity and overcome substrate or product inhibition, leading to higher yields in shorter reaction times. nih.gov Cofactor regeneration is also a critical aspect, with whole-cell systems or coupled-enzyme systems often employed to maintain the catalytic cycle. researchgate.net

In chemical syntheses, optimization involves screening solvents, temperatures, reaction times, and the stoichiometry of reagents. For example, a patent describing the synthesis of related phenylethanolamine derivatives specifies molar ratios and temperature ranges for various steps, such as bromination and reduction, to maximize product yield and purity. google.com The table below presents hypothetical optimization data for a key reduction step, illustrating the impact of various parameters.

| Parameter | Condition A | Condition B | Condition C |

| Solvent | Tetrahydrofuran (THF) | Methanol | Dichloromethane (B109758) |

| Temperature | -78 °C | 0 °C | Room Temperature |

| Reducing Agent | NaBH4 | LiBH4 | K-Selectride |

| Yield (%) | 75 | 85 | 92 |

| Diastereomeric Excess (%) | 90 | 95 | >99 |

Advanced Isolation and Chromatographic Purification Techniques

The isolation and purification of the final product in high purity are essential, particularly for pharmaceutical applications. For chiral amino alcohols like this compound, common techniques include crystallization and chromatography.

Crystallization is a powerful method for both purification and chiral resolution. The hydrochloride salt of the target compound is often prepared to improve its crystallinity and stability. vulcanchem.com Anti-solvent crystallization can be employed to isolate the product with high purity.

Chromatographic techniques are also widely used. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a standard method for determining enantiomeric purity. For preparative separations, column chromatography using silica (B1680970) gel or other stationary phases is common. Solid-phase extraction (SPE) has been successfully used for the straightforward purification of amino alcohols, affording excellent yields. nih.gov

Chemical Reactivity and Transformations of R 3 1 Amino 2 Hydroxyethyl Benzonitrile

Reactions Involving the Nitrile Functional Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. openstax.orglibretexts.org This characteristic is the basis for its most common and useful transformations.

The nitrile group can be fully or partially reduced to yield primary amines or aldehydes, respectively, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: The conversion of nitriles to primary amines is a direct and efficient synthetic route. acsgcipr.org This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgchemguide.co.uklibretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to produce the primary amine. openstax.orglibretexts.org Alternatively, catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or nickel is a common method for reducing nitriles. acsgcipr.orgchemguide.co.uk This process typically requires elevated temperature and pressure. chemguide.co.uk It is important to note that catalytic hydrogenation can sometimes lead to the formation of secondary and tertiary amines as byproducts. acsgcipr.org For (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile, reduction of the nitrile would yield (R)-3-(1-Amino-2-hydroxyethyl)benzylamine.

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be accomplished using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H). youtube.com This reaction is typically run at low temperatures and is followed by acidic hydrolysis to yield the aldehyde. youtube.com The reaction stops at the imine stage, which is then hydrolyzed to the final aldehyde product. youtube.com Applying this to the target molecule would produce (R)-3-(1-Amino-2-hydroxyethyl)benzaldehyde.

Table 1: Reduction Reactions of the Nitrile Group

| Reagent | Product Type | Example Product from this compound |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | (R)-3-(1-Amino-2-hydroxyethyl)benzylamine |

| H₂ / Palladium or Platinum | Primary Amine | (R)-3-(1-Amino-2-hydroxyethyl)benzylamine |

Nitriles can be hydrolyzed to produce amides and subsequently carboxylic acids under either acidic or basic conditions. openstax.orglumenlearning.com The reaction proceeds in two stages, with the amide being a key intermediate. chemistrysteps.combyjus.comlibretexts.org

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. byjus.comlibretexts.org Protonation of the nitrile nitrogen increases its electrophilicity, facilitating the attack of water. libretexts.orglumenlearning.com The intermediate amide is also hydrolyzed under these conditions to the carboxylic acid. chemistrysteps.com This reaction on this compound would yield 3-(1-Amino-2-hydroxyethyl)benzoic acid.

Basic Hydrolysis: When a nitrile is heated with an aqueous alkali solution, like sodium hydroxide (B78521), the strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. libretexts.orglibretexts.org This process initially forms an amide, which is then hydrolyzed to a carboxylate salt; ammonia (B1221849) gas is also liberated. chemistrysteps.combyjus.comlibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified in a separate step. libretexts.org

Table 2: Hydrolysis Reactions of the Nitrile Group

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| Dilute Acid (e.g., HCl), Heat | 3-(1-Amino-2-hydroxyethyl)benzamide | 3-(1-Amino-2-hydroxyethyl)benzoic acid |

The carbon-nitrogen triple bond of nitriles can participate in cycloaddition reactions to form various heterocyclic rings. A well-documented example is the [3+2] cycloaddition (32CA) reaction with nitrile N-oxides. mdpi.commdpi.com These reactions are valuable for constructing five-membered heterocycles like isoxazoles and their derivatives. mdpi.commdpi.com The regiochemistry of these additions can be influenced by the electronic properties of the substituents on both the nitrile and the dipole component. mdpi.com For example, the reaction of a benzonitrile (B105546) with a nitrile N-oxide can lead to the formation of substituted isoxazolines. mdpi.comresearchgate.net Such reactions could be applied to this compound to synthesize novel, complex heterocyclic structures.

The electrophilic carbon atom of the nitrile group is a target for a variety of nucleophiles. openstax.orglibretexts.org

Reaction with Grignard Reagents: Organometallic compounds like Grignard reagents (R-MgX) readily add to the nitrile triple bond. openstax.org The initial addition forms an imine anion, which upon hydrolysis is converted into a ketone. openstax.orglibretexts.org This reaction provides a synthetic route to ketones where one of the alkyl or aryl groups is derived from the nitrile and the other from the Grignard reagent. For instance, reacting this compound with ethylmagnesium bromide would, after hydrolysis, yield 1-(3-(1-amino-2-hydroxyethyl)phenyl)propan-1-one.

Reaction with Hydride Ions: As discussed in the reduction section, hydride ions from reagents like LiAlH₄ act as nucleophiles, adding to the nitrile carbon to form an imine anion, which can then accept a second hydride. openstax.orglibretexts.orglibretexts.org

Reactions at the Primary Amino Functional Group

The primary amino group (-NH₂) in this compound is a nucleophilic center and can undergo reactions typical of primary amines, such as acylation and amidation. uobaghdad.edu.iqlibretexts.org It is important to consider that the hydroxyl group in the molecule is also nucleophilic and may compete in these reactions, potentially necessitating the use of protecting groups for selective transformations.

Amidation, or acylation, is a fundamental reaction of primary amines, leading to the formation of a stable amide bond. nih.gov This transformation is crucial in peptide synthesis and the creation of many pharmaceuticals. nih.gov

Reaction with Acyl Chlorides and Anhydrides: Primary amines react readily with highly electrophilic acylating agents like acyl chlorides and acid anhydrides. uobaghdad.edu.iqlibretexts.org The reaction with an acyl chloride typically requires the presence of a non-nucleophilic base (such as pyridine (B92270) or a hindered amine) to neutralize the hydrochloric acid (HCl) generated as a byproduct. researchgate.net

Reaction with Carboxylic Acids: Direct reaction with a carboxylic acid to form an amide requires activation of the carboxyl group. uobaghdad.edu.iq This is often accomplished using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU). organic-chemistry.orgacs.org These reagents facilitate amide bond formation under mild conditions. organic-chemistry.org

Table 3: Acylation Reactions of the Primary Amino Group

| Reagent Type | Specific Reagent Example | Product Type |

|---|---|---|

| Acyl Chloride | Acetyl chloride | N-acylated amide |

| Acid Anhydride (B1165640) | Acetic anhydride | N-acylated amide |

Alkylation and Reductive Amination

The primary amine functionality is a key site for alkylation. While direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, reductive amination offers a more controlled and widely used method for synthesizing secondary and tertiary amines. youtube.com

Reductive amination involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding alkylated amine. wikipedia.org This process can be performed as a one-pot reaction under mild conditions. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. organic-chemistry.org The choice of reducing agent can be critical; for instance, sodium cyanoborohydride is capable of selectively reducing imines in the presence of ketones or aldehydes. The reaction is typically conducted in solvents like methanol, 2,2,2-trifluoroethanol, or 1,2-dichloroethane. organic-chemistry.org It is also possible to perform the reaction starting from an alcohol and an amine via a "hydrogen-borrowing" mechanism, where the alcohol is first oxidized to the corresponding carbonyl compound, which then undergoes reductive amination. mdpi.com

| Reaction Type | Carbonyl Source | Reducing Agent | Typical Solvent | Reference |

| Reductive Amination | Aldehyde or Ketone | Sodium Borohydride (NaBH₄) | Methanol (MeOH), 2,2,2-Trifluoroethanol (TFE) | organic-chemistry.org |

| Reductive Amination | Aldehyde or Ketone | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | wikipedia.org |

| Reductive Amination | Aldehyde or Ketone | Sodium Triacetoxyborohydride (STAB) | 1,2-Dichloroethane (DCE), Acetonitrile (MeCN) | organic-chemistry.org |

| Reductive Amination | Alcohol | Heterogeneous Catalyst (e.g., Ni-based) | - | wikipedia.org |

Protection and Deprotection Strategies for Amine Functionality

In multi-step syntheses, it is often necessary to protect the primary amine to prevent it from reacting with reagents targeting other parts of the molecule. researchgate.net A good protecting group can be introduced selectively and in high yield, remains stable during subsequent reaction steps, and can be removed easily when no longer needed. researchgate.net For amines, carbamates are the most common class of protecting groups. masterorganicchemistry.com

Key protecting groups for the amine functionality include:

tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups. fishersci.co.uk It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base or in an alcohol solvent which can accelerate the reaction. fishersci.co.ukwuxibiology.com The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). acsgcipr.orgmasterorganicchemistry.com Thermal deprotection is also possible at high temperatures. masterorganicchemistry.comacs.org

Benzyloxycarbonyl (Cbz or Z): The Cbz group is introduced using benzyl (B1604629) chloroformate (CbzCl). It is stable to acidic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the benzyl group. masterorganicchemistry.commasterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, the Fmoc group is notably stable under acidic conditions. Its key advantage is its lability to bases, typically being removed by treatment with a secondary amine like piperidine. masterorganicchemistry.com

The choice between these protecting groups allows for an "orthogonal protection" strategy, where one group can be removed selectively in the presence of another. For example, in a molecule containing both Boc and Fmoc protected amines, the Boc group can be removed with acid while the Fmoc group remains intact. masterorganicchemistry.com

| Protecting Group | Abbreviation | Protection Reagent | Common Deprotection Conditions | Reference |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic Acid (TFA); HCl; Heat | acsgcipr.orgmasterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (CbzCl) | H₂, Pd/C (Catalytic Hydrogenolysis) | masterorganicchemistry.commasterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine | masterorganicchemistry.com |

Transformations of the Secondary Hydroxyl Functional Group

The secondary alcohol in this compound is another key site for chemical modification, including esterification, etherification, oxidation, and protection/deprotection.

Esterification and Etherification Reactions

Esterification: The secondary hydroxyl group can be converted into an ester. A classic method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This reaction is reversible, and yields can be limited with secondary alcohols. chemguide.co.uktandfonline.com A more efficient method for secondary alcohols involves reaction with acid anhydrides or acyl chlorides. tandfonline.comyoutube.com Reactions with anhydrides can be performed with or without a basic catalyst, sometimes requiring only heat. tandfonline.com

Etherification: The formation of an ether from the secondary alcohol can be achieved through several methods. The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a traditional route. acs.org However, this requires a strong base. Alternative methods include acid-catalyzed dehydration of two alcohol molecules, although this is more effective for primary alcohols and can lead to side reactions like elimination with secondary alcohols. masterorganicchemistry.com More modern methods include iron-catalyzed dehydrative etherification or using an oxocarbenium ion interception strategy to form ethers from alcohols and aldehydes under mild conditions. acs.orgrsc.org

Oxidation Reactions

The secondary alcohol can be oxidized to the corresponding ketone, 3-(2-amino-1-oxoethyl)benzonitrile. This transformation is a common and important reaction in organic synthesis. lscollege.ac.in Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, the oxidation of secondary alcohols stops at the ketone stage because further reaction would require the cleavage of a carbon-carbon bond. chemguide.co.ukbyjus.com

A variety of oxidizing agents can accomplish this transformation: lscollege.ac.inlibretexts.org

Chromium-based reagents: Chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), or sodium/potassium dichromate (Na₂Cr₂O₇ / K₂Cr₂O₇) with acid are strong oxidizing agents that readily convert secondary alcohols to ketones. chemguide.co.uklibretexts.org Pyridinium chlorochromate (PCC) is a milder alternative that also effectively performs this oxidation, often in dichloromethane (B109758) (DCM). libretexts.org

Dess-Martin Periodinane (DMP): This is a mild and highly selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically fast and performed at room temperature in solvents like DCM. lscollege.ac.inwikipedia.org

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. It is a very mild procedure for generating ketones from secondary alcohols. lscollege.ac.in

| Oxidizing Agent | Typical Conditions | Product | Reference |

| Chromic Acid (Jones Reagent) | H₂CrO₄ in acetone | Ketone | libretexts.org |

| Potassium Dichromate | K₂Cr₂O₇, H₂SO₄, heat | Ketone | chemguide.co.uk |

| Pyridinium Chlorochromate (PCC) | PCC in CH₂Cl₂ | Ketone | libretexts.org |

| Dess-Martin Periodinane (DMP) | DMP in CH₂Cl₂ | Ketone | lscollege.ac.inwikipedia.org |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Ketone | lscollege.ac.in |

Protection and Deprotection Strategies for Hydroxyl Functionality

To perform reactions elsewhere in the molecule without affecting the hydroxyl group, it must be protected. libretexts.org Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of introduction, stability under various conditions, and the range of options for selective removal. nih.gov

Common silyl protecting groups for alcohols include:

Triethylsilyl (TES): Generally less sterically hindered and easier to remove than more bulky silyl ethers.

tert-Butyldimethylsilyl (TBDMS or TBS): A very common and robust protecting group, stable to a wide range of non-acidic and non-fluoride conditions.

Triisopropylsilyl (TIPS): More sterically hindered than TBDMS, offering greater stability.

tert-Butyldiphenylsilyl (TBDPS): Offers high stability, particularly towards acidic conditions.

These groups are typically introduced by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole. researchgate.net

Deprotection of silyl ethers is most commonly achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions (e.g., aqueous HCl or acetic acid). gelest.com The stability of different silyl ethers to acidic or basic conditions varies, allowing for selective deprotection. For example, a TES ether can often be cleaved while a more robust TBDPS ether on the same molecule remains intact. rsc.orglookchem.com

| Protecting Group | Abbreviation | Protection Reagent | Common Deprotection Conditions | Reference |

| tert-Butyldimethylsilyl | TBDMS, TBS | TBDMS-Cl, Imidazole | TBAF; Acetic Acid; HCl | gelest.comrsc.org |

| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole | TBAF; Acid (slower than TBDMS) | lookchem.com |

| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl, Imidazole | TBAF (slower); More resistant to acid | rsc.orglookchem.com |

Aromatic Ring Functionalization and Derivatization

The benzonitrile ring offers a platform for further functionalization, although its reactivity is heavily influenced by the electron-withdrawing nature of the nitrile (-CN) group.

For electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation), the cyano group is a deactivating and meta-directing group. This means that reactions will be slower than on unsubstituted benzene (B151609), and incoming electrophiles will preferentially add to the positions meta to the cyano group (positions 4 and 6 relative to the ethylamino side chain).

Nucleophilic aromatic substitution (SₙAr) on the benzonitrile ring is also a possibility. While the cyano group itself can activate the ring towards nucleophilic attack, SₙAr reactions typically require either a good leaving group (like a halogen) on the ring or extremely strong reaction conditions. The synthesis of functionalized benzonitriles can occur via the displacement of hydrogen by strong nucleophiles, such as certain stabilized carbanions, under specific conditions. daneshyari.com The reactivity of the benzonitrile ring can also be harnessed in metal-catalyzed cross-coupling reactions if it is first functionalized with a suitable group, such as a halogen or a boronic acid.

Electrophilic Aromatic Substitution Patterns

The orientation of electrophilic aromatic substitution (EAS) on the benzonitrile ring is governed by the directing effects of the existing substituents: the cyano group (-CN) and the (R)-1-amino-2-hydroxyethyl group.

The cyano group is a moderately deactivating group and a meta-director. youtube.comwikipedia.org It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack compared to benzene. youtube.com The resonance structures show that the ortho and para positions bear a partial positive charge, thus directing incoming electrophiles to the meta position. youtube.com

The (R)-1-amino-2-hydroxyethyl group is an activating group and an ortho-, para-director. wikipedia.org The nitrogen atom's lone pair of electrons can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more nucleophilic. latech.edu The activating nature of amino and hydroxyl groups generally makes them strong directors in EAS reactions. latech.edu

When both groups are present on the benzene ring at the meta position relative to each other, their directing effects are cooperative. The activating ortho-, para-directing amino alcohol group will direct incoming electrophiles to the positions ortho and para to it. The deactivating meta-directing cyano group will also direct to these same positions (which are meta to the cyano group). Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the (R)-1-amino-2-hydroxyethyl group. Steric hindrance from the side chain may influence the ratio of ortho to para products.

| Electrophile (E+) | Predicted Major Product(s) |

| Br₂ / FeBr₃ | 3-(1-Amino-2-hydroxyethyl)-4-bromobenzonitrile and 3-(1-Amino-2-hydroxyethyl)-6-bromobenzonitrile |

| HNO₃ / H₂SO₄ | 3-(1-Amino-2-hydroxyethyl)-4-nitrobenzonitrile and 3-(1-Amino-2-hydroxyethyl)-6-nitrobenzonitrile |

| SO₃ / H₂SO₄ | 4-(1-Amino-2-hydroxyethyl)-2-cyanobenzenesulfonic acid and 2-(1-Amino-2-hydroxyethyl)-5-cyanobenzenesulfonic acid |

Metal-Catalyzed Cross-Coupling Reactions at the Benzonitrile Moiety

The benzonitrile moiety can participate in various metal-catalyzed cross-coupling reactions, typically after conversion of the cyano group to a halide or triflate, or by direct C-H functionalization. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wiley.commdpi.com

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. For the target molecule, if converted to an aryl halide, it could be coupled with various boronic acids to introduce new aryl or alkyl groups. mdpi.comrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This is a key reaction type for synthesizing complex amines from readily available starting materials. researchgate.netnih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is a powerful method for the synthesis of substituted alkynes.

While specific examples for the direct cross-coupling of this compound are not prevalent in the literature, the functional group tolerance of modern cross-coupling methods suggests its potential as a substrate, likely after appropriate protection of the amino and hydroxyl groups. For instance, related 3-halobenzonitriles are common substrates in these reactions.

| Coupling Partner | Catalyst System (Example) | Product Type |

| Arylboronic acid (in Suzuki Coupling) | Pd(PPh₃)₄ / Base | Biaryl derivative |

| Secondary amine (in Buchwald-Hartwig) | Pd₂(dba)₃ / Ligand / Base | N-Aryl amine derivative |

| Terminal alkyne (in Sonogashira Coupling) | PdCl₂(PPh₃)₂ / CuI / Base | Arylalkyne derivative |

This table provides illustrative examples of potential cross-coupling reactions. The starting material would typically be a halogenated derivative of this compound.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The presence of multiple reactive sites in this compound makes selectivity a critical aspect of its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction involving an acylating agent, the more nucleophilic amino group would be expected to react preferentially over the less nucleophilic hydroxyl group under neutral or basic conditions. nih.gov Conversely, under certain catalytic conditions, it is possible to achieve selective reaction at the hydroxyl group. nih.gov The nitrile group is generally less reactive towards many common reagents, allowing for selective modifications of the side chain.

Regioselectivity , as discussed in the context of electrophilic aromatic substitution, determines the position of substitution on the aromatic ring. In other reactions, such as metal-catalyzed C-H functionalization, the choice of catalyst and directing group can precisely control which C-H bond on the aromatic ring is functionalized. rsc.orgmdpi.com

Stereoselectivity is paramount due to the chiral center at the benzylic carbon of the amino alcohol side chain. Reactions involving this chiral center must be carefully controlled to maintain the desired (R)-configuration. nih.govethz.ch For instance, in the synthesis of β3-adrenoceptor agonists, the specific stereochemistry of the amino alcohol is crucial for biological activity. nih.govresearchgate.net Synthetic routes are often designed to either start with a chiral precursor (a chiral pool approach) or employ stereoselective reactions to create the chiral center with high fidelity. ethz.ch The existing stereocenter can also influence the stereochemical outcome of reactions at other positions in the molecule, a phenomenon known as diastereoselectivity.

| Transformation Type | Selective Target | Controlling Factors |

| Acylation | Amino group | pH, nature of acylating agent |

| Electrophilic Aromatic Substitution | Positions ortho/para to the amino alcohol | Electronic effects of substituents |

| Reactions at the chiral center | Retention of (R)-configuration | Use of chiral reagents/catalysts, reaction mechanism |

This table summarizes the key selectivity considerations for reactions involving this compound.

Stereochemical Investigations and Chiral Purity Determination

Absolute Configuration Assignment Methodologies for (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile

Assigning the absolute configuration of a chiral center is a definitive step in characterizing a stereoisomer. For this compound, several powerful analytical techniques can be employed.

X-ray crystallography stands as an unambiguous method for determining the absolute structure of a molecule. For compounds containing only light atoms (C, H, N, O), the determination relies on the phenomenon of anomalous dispersion, which is weak but measurable with modern diffractometers.

To facilitate this analysis for a non-crystalline compound or to enhance the anomalous scattering effect, crystalline derivatives are often prepared. In the case of this compound, this could involve reacting the amino or hydroxyl group to form a salt or ester with a chiral acid containing a heavier atom (e.g., bromine). The known configuration of the derivatizing agent allows for the confident assignment of the new stereocenter. Another approach is the formation of co-crystals with a suitable achiral host molecule. The absolute configuration is established by analyzing the diffraction data and calculating the Flack parameter, which should refine to a value close to zero for the correct enantiomer. researchgate.net The synthesis of chiral imino-alcohols from (R)-limonene, for instance, has yielded crystals suitable for X-ray diffraction characterization, confirming the utility of this method for related amino alcohols. scielo.br The feasibility of using X-ray diffraction to determine the chirality of amino acids has been explored, although it is noted that single-crystal analysis is required for a definitive assignment, as powder diffraction patterns of enantiomers can be identical. nasa.gov

Chiroptical techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. Electronic Circular Dichroism (ECD) spectroscopy, which observes electronic transitions, and Vibrational Circular Dichroism (VCD) spectroscopy, focusing on vibrational transitions in the infrared region, are powerful non-destructive methods for assigning absolute configuration in solution.

The experimental ECD or VCD spectrum is compared with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-configuration). A match between the experimental and calculated spectra allows for the confident assignment of the molecule's absolute configuration. A modern approach involves using a chiral host molecule to induce a CD spectrum in a guest molecule. rsc.orgrsc.org For example, π-extended acyclic cucurbiturils can form 1:1 host-guest complexes with chiral amino alcohols in water, resulting in spontaneous and measurable circular dichroism signals. rsc.orgrsc.org The characteristics of these induced signals can be used to determine the absolute configuration of the amino alcohol analyte through a simple mix-and-measure protocol. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with chiral derivatizing agents (CDAs), becomes a powerful tool for assigning absolute configuration. springernature.comumn.edu The most widely used technique is Mosher's method, which is applicable to secondary alcohols and amines. springernature.comnih.gov

The method involves reacting the chiral substrate, in this case this compound, with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) or its acid chloride (MTPA-Cl) in separate experiments. umn.edu This reaction forms a pair of diastereomeric esters (at the hydroxyl group) or amides (at the amino group). researchgate.netspringernature.com

The foundational principle is that the phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field. In the most stable conformation, the protons of the substrate on one side of the MTPA plane will be shielded (shifted to a higher field in the ¹H NMR spectrum), while those on the other side will be deshielded (shifted to a lower field). umn.edu By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA diastereomers and calculating the chemical shift differences (Δδ = δS - δR) for protons near the chiral center, a consistent pattern emerges that allows for the unambiguous assignment of the absolute configuration. springernature.comnih.gov This protocol has been successfully applied to a wide range of amino alcohols. nih.gov

| Analyte Group | Reagent | Principle | Typical Application |

| Secondary Alcohol | (R)- and (S)-MTPA-Cl | Anisotropic effect of phenyl group in diastereomeric esters | ¹H NMR analysis of Δδ values to assign carbinol stereocenter umn.edunih.gov |

| Primary Amine | (R)- and (S)-MTPA-Cl | Anisotropic effect of phenyl group in diastereomeric amides | ¹H NMR analysis of Δδ values to assign amino stereocenter springernature.comillinois.edu |

Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. It is a critical parameter in asymmetric synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for determining the enantiomeric excess of chiral compounds. yakhak.org The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus separation.

For an amino alcohol like this compound, several types of CSPs are effective. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on silica (B1680970) gel (e.g., Chiralpak® and Chiralcel® columns), are highly versatile. yakhak.orgnih.gov Separation can be achieved using normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) mobile phases. scas.co.jp Pirkle-type CSPs and cyclodextrin-based phases are also effective for separating the enantiomers of amino alcohols. scas.co.jpresearchgate.net To enhance detection sensitivity, particularly for UV-Vis or fluorescence detectors, the amino group can be derivatized with an appropriate chromophore or fluorophore, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). yakhak.org

The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers in the chromatogram.

Table 1: Examples of Chiral HPLC Conditions for Amino Alcohols and Amines

| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Chiralpak® IA (amylose derivative) | Axially chiral N-benzoylamino alcohol | n-hexane/ethanol/chloroform | UV | nih.gov |

| Acetylated β-cyclodextrin | Chiral amines and amino alcohols | Phosphate buffer (reversed phase) | UV | researchgate.net |

| Polysaccharide Phenylcarbamates | NBD-derivatized chiral amines | 10-30% 2-propanol/hexane | UV (310 nm) and Fluorescence | yakhak.org |

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation. gcms.cz Due to the low volatility of this compound, derivatization is a prerequisite for GC analysis. Both the hydroxyl and amino functional groups must be converted into less polar, more volatile moieties. A common two-step approach involves esterification of the alcohol followed by acylation of the amine, for example, to produce N-trifluoroacetyl-O-alkyl ester derivatives. nih.gov

Once derivatized, the enantiomers are separated on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are the most widely used CSPs in chiral GC. gcms.cz The separated enantiomers are detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and the enantiomeric excess is determined by the ratio of the peak areas. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) can provide superior resolution, especially for complex samples. nih.gov

Table 2: Examples of Derivatization and Chiral GC Conditions for Amino-Containing Compounds

| Derivatization Reagent(s) | Analyte Type | Chiral Stationary Phase | Typical Application | Reference |

|---|---|---|---|---|

| Trifluoroacetic anhydride (B1165640) | Aromatic/aliphatic amines | Proline-based CSP | Separation of derivatized amine enantiomers | nih.gov |

| Isopropyl isocyanate | Aromatic/aliphatic amines | Proline-based CSP | Baseline separation with improved resolution | nih.gov |

| Trifluoroacetic anhydride (TFAA) and Methanol (MeOH) | Amino acids | Lipodex E (cyclodextrin-based) | GCxGC analysis of N-TFA-O-methyl esters | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift/Derivatizing Agents

The determination of chiral purity and the assignment of the absolute configuration of enantiomers like this compound are critical aspects of stereochemical investigation. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a powerful technique for this purpose. These agents interact with the enantiomeric mixture to form diastereomeric species, which, unlike enantiomers, exhibit distinct NMR spectra.

One of the most widely used methods is the Mosher's acid method. sigmaaldrich.com The chiral amine or alcohol is reacted with an enantiomerically pure chiral acid chloride, typically (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form diastereomeric amides or esters. sigmaaldrich.com These diastereomers will have different chemical shifts (δ) in the ¹H NMR spectrum. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original molecule can be determined. sigmaaldrich.com

For this compound, both the amino and the hydroxyl groups can be derivatized. Derivatization of the primary amine with (R)- and (S)-MTPA-Cl would yield a pair of diastereomeric amides. The protons in the vicinity of the newly formed chiral amide bond will experience different magnetic environments due to the anisotropic effect of the phenyl ring in the MTPA moiety. This leads to observable differences in their chemical shifts.

Interactive Data Table: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric MTPA Amides of an Amino Alcohol

| Proton | δ (R-MTPA amide) (ppm) | δ (S-MTPA amide) (ppm) | Δδ (δS - δR) (ppm) |

| Methine (CH-N) | 4.85 | 4.95 | +0.10 |

| Methylene (B1212753) (CH₂-O)a | 3.80 | 3.75 | -0.05 |

| Methylene (CH₂-O)b | 3.90 | 3.82 | -0.08 |

| Aromatic Protons | 7.40 - 7.80 | 7.42 - 7.83 | ~0 to ±0.03 |

Note: The signs of Δδ are crucial for assigning the absolute configuration based on Mosher's model.

Mechanistic Elucidation of Stereoselective Processes

The synthesis of a single enantiomer like this compound requires a stereoselective process. A common and effective method for producing chiral amino alcohols is the asymmetric reduction of a corresponding prochiral α-amino ketone. In the case of the target molecule, the precursor would be 2-amino-1-(3-cyanophenyl)ethan-1-one.

A plausible and widely employed method for such a transformation is the Noyori-type asymmetric transfer hydrogenation. bldpharm.comacs.org This reaction typically utilizes a ruthenium(II) catalyst coordinated to a chiral diamine ligand and a η⁶-arene, in the presence of a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture. bldpharm.comacs.orgnih.gov

The mechanism of this catalytic process is well-studied and generally proceeds through an outer-sphere mechanism. bldpharm.comacs.org The key steps are as follows:

Catalyst Activation: The precatalyst, often a dichloro-ruthenium(II) complex, reacts with the hydrogen donor to form the active ruthenium-hydride species. This active catalyst is a chiral 18-electron complex. nih.gov

Coordination and Hydrogen Transfer: The ketone substrate does not directly coordinate to the metal center. Instead, it is held in the outer coordination sphere through hydrogen bonding interactions between the carbonyl oxygen of the ketone and the N-H group of the chiral diamine ligand. bldpharm.comacs.org

Stereodetermining Step: The stereochemical outcome is determined by the facial selectivity of the hydride transfer from the ruthenium center to the carbonyl carbon of the ketone. The chiral environment created by the diamine ligand and the arene ligand dictates that one face of the ketone is sterically favored for hydride attack. For the synthesis of the (R)-enantiomer, a catalyst with the appropriate chirality, for example, one derived from an (R,R)-diamine ligand, would be selected. The hydride transfer is generally considered the rate-determining step. bldpharm.com

Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alcohol product is released, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor, completing the catalytic cycle.

Kinetic isotope effect studies have been instrumental in confirming that the hydride transfer is the rate-determining step in these reactions. bldpharm.com The efficiency and enantioselectivity of the reduction are highly dependent on the structure of the chiral ligand, the solvent, and the reaction conditions. While specific mechanistic studies for the synthesis of this compound were not found, the principles of asymmetric transfer hydrogenation of similar aryl alkyl ketones provide a robust framework for understanding its stereoselective formation. bldpharm.comacs.orgnih.govnih.govrsc.org

Advanced Spectroscopic and Structural Elucidation of R 3 1 Amino 2 Hydroxyethyl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement and stereochemical configuration.

¹H NMR and ¹³C NMR Chemical Shift Analysis beyond Basic Identification

While basic ¹H and ¹³C NMR spectra can confirm the presence of key functional groups, a deeper analysis of chemical shifts and coupling constants offers more subtle structural insights. The expected proton and carbon environments of this compound would give rise to a characteristic set of signals.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methine proton of the stereocenter, the diastereotopic methylene (B1212753) protons adjacent to the hydroxyl group, and exchangeable protons of the amine and hydroxyl groups. The aromatic region would likely display a complex multiplet pattern corresponding to the four protons on the disubstituted benzene (B151609) ring. The methine proton (CH-NH₂) would appear as a multiplet due to coupling with the adjacent methylene protons. The methylene protons (CH₂-OH) are diastereotopic due to the adjacent chiral center and are expected to show separate multiplets. The chemical shifts of the amine (NH₂) and hydroxyl (OH) protons can vary depending on the solvent, concentration, and temperature and may appear as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The spectrum would show signals for the aromatic carbons, including the two quaternary carbons (one attached to the cyano group and one to the aminoethyl side chain), and the four aromatic CH carbons. The nitrile carbon (C≡N) would appear in the characteristic downfield region around 118-125 ppm. The aliphatic region would contain signals for the methine carbon of the stereocenter (CH-NH₂) and the methylene carbon (CH₂-OH).

Detailed Analysis: Beyond simple peak assignment, the precise chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the nitrile group and the substitution pattern will dictate the specific shifts of the aromatic protons and carbons. Furthermore, the through-space and through-bond effects of the chiral side chain can lead to subtle differences in the shifts of the aromatic nuclei, providing information about the preferred conformation of the molecule in solution.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.4 - 7.8 | 129 - 135 |

| Aromatic C-CN | - | ~112 |

| Aromatic C-CH(NH₂)CH₂OH | - | ~145 |

| C≡N | - | ~119 |

| CH-NH₂ | ~4.0 | ~58 |

| CH₂-OH | ~3.6 - 3.8 | ~65 |

| NH₂ | Broad, variable | - |

| OH | Broad, variable | - |

Note: These are predicted values based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton (CH-NH₂) and the methylene protons (CH₂-OH), confirming the ethyl side chain structure. It would also show correlations among the coupled aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). chemicalbook.com This is essential for unambiguously assigning the carbon signals based on their attached protons. For instance, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~58 ppm, confirming their assignment to the CH-NH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. chemicalbook.com This experiment is critical for piecing together the entire molecular structure. Key HMBC correlations would include:

Correlations from the aromatic protons to the quaternary aromatic carbons and the nitrile carbon, confirming the substitution pattern.

Correlations from the methine and methylene protons of the side chain to the aromatic carbons, definitively linking the side chain to the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry. For a chiral molecule like this, NOESY can help to confirm the relative stereochemistry and preferred conformations by observing through-space interactions between the protons of the stereogenic center and other parts of the molecule.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For this compound (C₉H₁₀N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within a few parts per million) provides strong evidence for the proposed molecular formula.

Expected HRMS Data

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₉H₁₁N₂O⁺ | 163.0866 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., the protonated molecule) and its subsequent fragmentation by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide valuable information about the molecule's structure. The fragmentation of protonated α-amino acids and related compounds often follows predictable pathways. nih.gov

For protonated this compound, key fragmentation pathways could include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines.

Loss of water (H₂O): From the hydroxyl group.

Cleavage of the C-C bond in the side chain: This could lead to the formation of a benzylic-type cation. For example, cleavage between the carbon bearing the amino group and the carbon bearing the hydroxyl group would be a likely fragmentation.

Loss of the entire side chain: Resulting in a cyanophenyl cation.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the functional groups within the molecule.

Plausible Fragmentation Ions in MS/MS

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss | Fragment Structure |

| 163.0866 | 146.0600 | NH₃ | [M+H-NH₃]⁺ |

| 163.0866 | 145.0760 | H₂O | [M+H-H₂O]⁺ |

| 163.0866 | 132.0651 | CH₂OH | [M+H-CH₂OH]⁺ |

| 163.0866 | 103.0422 | C₂H₆NO | [C₇H₄N]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ir-spectra.com The absorption of IR radiation or the scattering of light in a Raman experiment at specific frequencies corresponds to the vibrations of particular bonds and functional groups.

For this compound, the key vibrational modes would be:

O-H and N-H Stretching: The hydroxyl (O-H) and amine (N-H) groups will show characteristic broad stretching vibrations in the region of 3200-3600 cm⁻¹. Hydrogen bonding can significantly affect the position and shape of these bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

C≡N Stretching: The nitrile group has a very characteristic and strong absorption in the IR spectrum, and a strong, sharp band in the Raman spectrum, typically in the range of 2220-2260 cm⁻¹. The exact position can be sensitive to the electronic environment.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the alcohol will appear in the 1000-1260 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the primary amine is expected around 1590-1650 cm⁻¹.

The combination of IR and Raman spectroscopy provides a comprehensive fingerprint of the molecule's functional groups, confirming their presence and providing insights into the molecular structure and intermolecular interactions.

Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H/N-H stretch | 3200-3600 | 3200-3600 | Medium-Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 | Medium-Strong |

| Aliphatic C-H stretch | 2850-2960 | 2850-2960 | Medium |

| C≡N stretch | 2220-2260 | 2220-2260 | Strong, Sharp |

| C=C stretch (aromatic) | 1450-1600 | 1450-1600 | Medium-Strong |

| N-H bend | 1590-1650 | Weak | Medium |

| C-O stretch | 1000-1260 | Weak | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. technologynetworks.comresearchgate.net The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In this compound, the primary chromophore responsible for UV absorption is the benzonitrile (B105546) moiety.

The benzonitrile structure exhibits characteristic absorption bands arising from π → π* transitions within the aromatic ring. The benzene ring itself has several absorption bands, and the cyano group (-C≡N) acts as an auxochrome, modifying these absorptions. The electronic structure of benzonitrile and its derivatives has been a subject of theoretical and experimental studies. pku.edu.cnresearchgate.net

The presence of the 1-amino-2-hydroxyethyl substituent at the meta position of the benzonitrile ring is expected to have a modest influence on the UV spectrum. The amino (-NH2) and hydroxyl (-OH) groups are also auxochromes and can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). However, due to the meta-substitution, the electronic conjugation between these groups and the nitrile group via the aromatic ring is not direct, leading to less pronounced spectral shifts compared to ortho- or para-substituted isomers.

The expected UV absorption maxima for this compound would likely be similar to those of benzonitrile, with potential slight shifts due to the electronic effects of the substituent. The primary π → π* transitions are anticipated in the UV region.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent